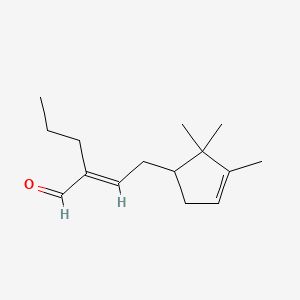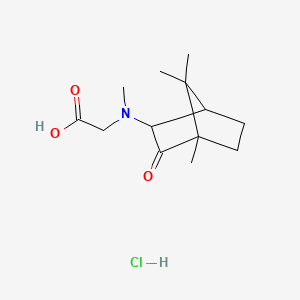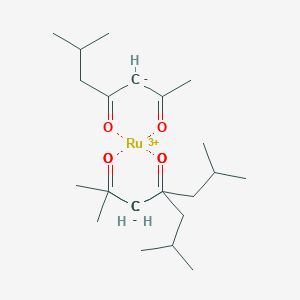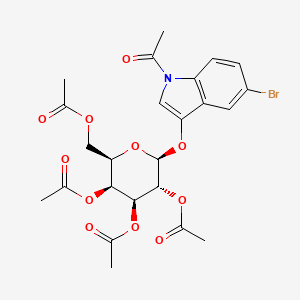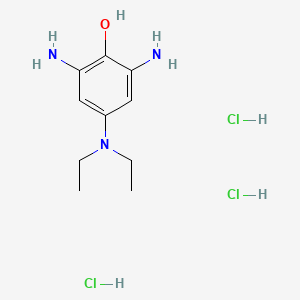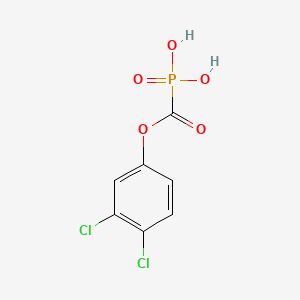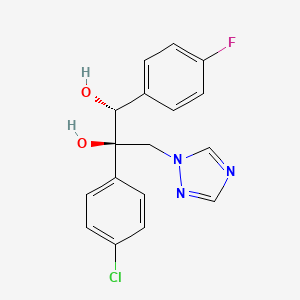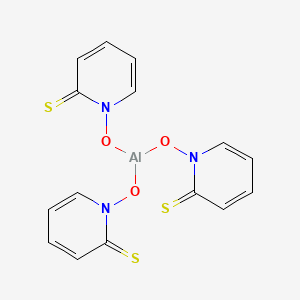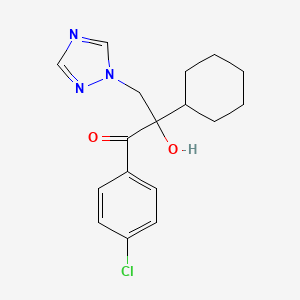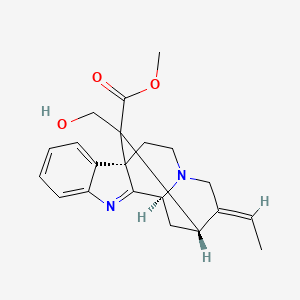
Ercinaminine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ercinaminine is a naturally occurring indole alkaloid found in the plant Vinca erecta. It is known for its complex molecular structure and significant biological activities. The compound is also referred to as desacetylakuammiline or o-deacetylakuammiline . This compound belongs to the class of corynanthean-type alkaloids, which are derived from the biosynthetic pathway of tryptophan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions: Ercinaminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in this compound acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives of this compound
Aplicaciones Científicas De Investigación
Ercinaminine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mecanismo De Acción
Ercinaminine is compared with other indole alkaloids such as vincamine, eburnamine, and apovincamine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific molecular interactions and the distinct pathways it influences .
Comparación Con Compuestos Similares
- Vincamine
- Eburnamine
- Apovincamine
Ercinaminine stands out for its unique chemical structure and diverse applications in various fields of research. Its potential for therapeutic use and its role in scientific studies make it a compound of significant interest.
Propiedades
Número CAS |
1897-30-9 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1 |
Clave InChI |
XLHUHYFKFFGUFE-AMDCCRFKSA-N |
SMILES isomérico |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC |
SMILES canónico |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




